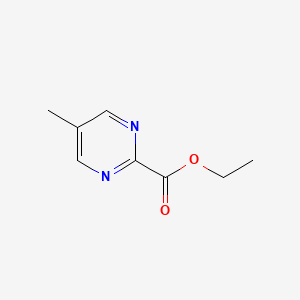

Ethyl 5-methylpyrimidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methylpyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-9-4-6(2)5-10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIFEZSNKQPNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 Methylpyrimidine 2 Carboxylate and Its Analogues

Direct Esterification Approaches

Direct esterification is a fundamental method for producing esters, involving the reaction of a carboxylic acid with an alcohol. For the synthesis of ethyl 5-methylpyrimidine-2-carboxylate, this typically begins with 5-methylpyrimidine-2-carboxylic acid and ethanol (B145695).

Esterification of 5-Methylpyrimidine-2-carboxylic Acid with Ethanol

The conversion of 5-methylpyrimidine-2-carboxylic acid to its ethyl ester is a classic esterification reaction. Various catalytic methods can be employed to enhance the reaction rate and yield.

The Fischer esterification is a widely used method that employs a strong acid catalyst to accelerate the reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comchemguide.co.uk This reaction is a reversible process, and to favor the formation of the ester, an excess of the alcohol is often used, or the water produced is removed as the reaction proceeds. masterorganicchemistry.comcerritos.edu

In the synthesis of this compound, a strong acid like sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas is typically used as the catalyst. chemguide.co.ukgoogle.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Key Parameters in Acid-Catalyzed Esterification:

| Parameter | Description | Typical Conditions |

| Catalyst | Strong mineral acids. | Concentrated H₂SO₄, HCl |

| Reactants | 5-Methylpyrimidine-2-carboxylic Acid, Ethanol | Ethanol often used in excess (as solvent) |

| Temperature | Heating is required to increase reaction rate. | Reflux temperature of the alcohol |

| Reaction Time | Varies depending on scale and temperature. | Several hours |

To overcome issues associated with homogeneous acid catalysts, such as corrosion and difficult separation, solid acid catalysts like ion-exchange resins are employed. semanticscholar.orgripublication.com These resins are insoluble polymeric materials containing acidic functional groups, such as sulfonic acid groups. google.com

Strongly acidic cation-exchange resins can effectively catalyze the esterification of carboxylic acids. ripublication.com The reaction is typically carried out by passing a mixture of the carboxylic acid and alcohol through a column packed with the resin or by stirring the mixture with the resin beads. google.com This heterogeneous catalysis method simplifies product purification, as the catalyst can be easily removed by filtration and can often be regenerated and reused, making the process more cost-effective and environmentally friendly. semanticscholar.orgresearchgate.net

Advantages of Ion-Exchange Resin Catalysis:

Easy separation of the catalyst from the reaction mixture.

Potential for catalyst recycling and reuse.

Reduced corrosion and pollution problems. semanticscholar.org

Can be used in various reactor setups, including batch and fixed-bed reactors. semanticscholar.org

Boron Trichloride (B1173362) Mediated Esterification Protocols

Boron trihalides, such as boron trichloride (BCl₃) and boron trifluoride (BF₃), are effective Lewis acid catalysts for esterification. rug.nl Boron trifluoride etherate (BF₃·OEt₂) is a commonly used reagent for this purpose. semanticscholar.org These catalysts activate the carboxylic acid towards nucleophilic attack by the alcohol. The reaction proceeds under relatively mild conditions and is a valuable alternative to strong Brønsted acid catalysis, especially for substrates that may be sensitive to harsh acidic conditions.

Cyclocondensation Strategies for Pyrimidine (B1678525) Ring Formation

An alternative to direct esterification is the construction of the pyrimidine ring with the desired ester functionality already incorporated into one of the starting materials. Cyclocondensation reactions are powerful methods for synthesizing heterocyclic compounds like pyrimidines from acyclic precursors. bu.edu.eg

Biginelli Reaction Derivatives

The Biginelli reaction is a one-pot, three-component condensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or their thione analogues. wikipedia.orgillinois.edu The classical reaction involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis. wikipedia.orgorganic-chemistry.org

To synthesize a compound like this compound, a modified Biginelli-type reaction or subsequent modifications to the dihydropyrimidine (B8664642) product would be necessary. The core value of the Biginelli reaction lies in its efficiency in constructing the pyrimidine core. biomedres.us By selecting appropriate starting materials, a wide variety of substituted pyrimidines can be accessed. For instance, using a β-ketoester with the desired ester group (ethyl) and a methyl group at the appropriate position in one of the reactants would be a strategic approach. nih.govmdpi.com

The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org Numerous catalysts have been explored to improve yields and reaction conditions, including copper(II) trifluoroacetate, ferric chloride, and ytterbium(III) triflate. wikipedia.orgorganic-chemistry.org

Components of a Classical Biginelli Reaction:

| Component | Role | Example |

| Aldehyde | Provides the C4 and substituent | Benzaldehyde |

| β-Ketoester | Provides C5, C6, the ester group, and a substituent | Ethyl acetoacetate (B1235776) |

| Urea/Thiourea | Provides N1, C2, and N3 | Urea |

Further chemical transformations, such as oxidation of the dihydropyrimidine ring to form the aromatic pyrimidine system, are often required to obtain the final target structure.

Condensation of Dicarbonyl Compounds with Amidines

The most traditional and widely employed method for constructing the pyrimidine core is the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. This approach builds the N1-C2-N3 and C4-C5-C6 segments of the ring separately before combining them.

In a typical synthesis for a 2-substituted-5-methylpyrimidine, a suitable β-dicarbonyl compound is reacted with an amidine. For the target molecule, ethyl glyoxalate or a related two-carbon unit bearing the carboxylate function can, in principle, be condensed with a substituted three-carbon component and an amidine. However, a more common variation involves the reaction of β-oxo esters with amidines. For instance, the condensation of ethyl 2-formyl-3-oxobutanoate with formamidine would theoretically yield the desired pyrimidine skeleton, although regiochemical challenges can arise.

A general representation of this condensation is shown below:

| Reactant 1 | Reactant 2 | Product | Conditions |

| β-Dicarbonyl Compound | Amidine | Substituted Pyrimidine | Basic or Acidic Catalyst, Reflux |

| Ethyl Acetoacetate | Formamidine | 2-Methylpyrimidin-4(3H)-one | EtOH, Reflux |

| Diethyl Malonate | Urea | Barbituric Acid | Sodium Ethoxide |

This table illustrates the general principle of pyrimidine synthesis via condensation, a foundational method in heterocyclic chemistry.

Multi-Step Organic Synthesis Routes

More complex pyrimidine structures often necessitate multi-step synthetic sequences that allow for the controlled introduction of various functional groups. These routes offer greater flexibility compared to one-pot condensations.

Multi-step syntheses often begin with the construction of a simpler pyrimidine core, which is then elaborated in subsequent steps. For example, a 2-chloropyrimidine can be synthesized and later subjected to functionalization. A sequence might involve the condensation of a β-ketoester with thiourea to form a pyrimidinethione, followed by oxidation and displacement reactions to introduce the desired substituents.

These routes are particularly useful when direct condensation proves difficult due to the reactivity or stability of the precursors. The de novo synthesis of pyrimidines in biological systems, which involves a stepwise assembly from simple precursors like aspartate and carbamoyl phosphate, serves as a conceptual parallel for these methodical laboratory syntheses. nih.govcreative-proteomics.com

Thiourea is a common building block in pyrimidine synthesis, leading to 2-mercaptopyrimidine intermediates. The sulfur moiety acts as a versatile functional handle. It can be removed via reductive desulfurization (e.g., using Raney Nickel) to yield an unsubstituted C2 position, or it can be oxidized to a sulfone, which then becomes an excellent leaving group for nucleophilic substitution.

For instance, a 2-thiouracil can be converted into a 2-chloropyrimidine, which can then undergo palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the C2 position. A polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates has been demonstrated, which proceeds through the interaction of an amidine-like compound with a 2-alkylidene-3-ketoester, followed by oxidation of the dihydropyrimidine intermediate. researchgate.net This highlights how sulfanylation or the use of sulfur-containing reagents can be a key part of a multi-step sequence. researchgate.net

| Intermediate | Reagent | Transformation | Product |

| 2-Mercaptopyrimidine | Raney Nickel | Desulfurization | Pyrimidine |

| 2-Mercaptopyrimidine | Cl₂ or SO₂Cl₂ | Oxidation/Chlorination | 2-Chloropyrimidine |

| 2-Chloropyrimidine | Organostannane, Pd catalyst | Stille Coupling | 2-Arylpyrimidine |

This table outlines common transformations involving sulfanyl groups in multi-step pyrimidine syntheses, showcasing the versatility of the thiol functional group as a synthetic handle.

Regiocontrolled Cycloaddition Reactions

Cycloaddition reactions provide powerful and often highly regioselective methods for the synthesis of heterocyclic systems, including pyrimidines. These reactions construct the ring in a single, concerted or stepwise, pericyclic step.

While the Diels-Alder reaction is most famous for forming all-carbon rings, its heteroatom-containing variants are invaluable for heterocycle synthesis. The [4+2] cycloaddition of oximinosulfonates with dienes has been developed as a regiocontrolled route to substituted pyridines. acs.orgresearchgate.net This methodology involves the reaction of an oximinosulfonate, acting as an imino dienophile, with a 1,3-diene. acs.orgresearchgate.net Although primarily demonstrated for pyridine (B92270) synthesis, the underlying principles can be adapted for pyrimidine synthesis by using appropriate aza-dienes or aza-dienophiles. The regiochemistry of these reactions is often complementary to that of conventional imino Diels-Alder reactions, providing access to different substitution patterns. acs.org

The Aza Diels-Alder reaction is a modification of the Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or the dienophile. wikipedia.org This reaction is a direct and efficient way to form six-membered nitrogen-containing heterocycles. alchetron.com To synthesize a pyrimidine ring, a [4+2] cycloaddition can be envisioned between a 1,3-diazadiene and a dienophile, or more commonly, between a diene and a 1,2-diazadiene equivalent.

A well-established strategy involves the inverse-electron-demand Aza Diels-Alder reaction, where an electron-deficient azadiene, such as a 1,2,4-triazine or a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile. The initial cycloadduct then undergoes a retro-Diels-Alder reaction, expelling a stable molecule like N₂ or HCN, to yield the aromatic pyrimidine ring. acs.orgwur.nl This approach offers excellent control over the substitution pattern of the final product. Pyrimidines themselves are generally unreactive as aza-dienes in Diels-Alder reactions under mild conditions, but they can be activated to participate in such cycloadditions. acs.org For example, 2-hydrazonylpyrimidines can be activated by trifluoroacetylation, enabling a domino Diels-Alder/retro-Diels-Alder cycloaddition even at room temperature. acs.org

| Diene/Azadiene | Dienophile | Intermediate | Final Product |

| 1,2,4-Triazine | Ynamine | Bicyclic Adduct | Pyrimidine |

| 1,2,4,5-Tetrazine | Alkene | Bicyclic Adduct | Dihydropyridazine -> Pyridazine |

| Activated 2-Hydrazonylpyrimidine | Alkyne | Bicyclic Adduct | 7-Aza-indazole |

This table summarizes examples of Aza Diels-Alder reactions used in the synthesis of nitrogen-containing heterocycles, including pathways that lead to or start from pyrimidine structures.

Optimization of Synthetic Parameters

The efficient synthesis of this compound and its analogues is highly dependent on the careful control of several reaction parameters. Optimization of these factors is crucial for maximizing yield, minimizing impurities, and ensuring a reproducible process.

Influence of Temperature and Solvent Systems

The choice of solvent and the reaction temperature are pivotal in the synthesis of pyrimidine derivatives, profoundly affecting reaction rates, solubility of reactants, and the stability of intermediates. In the synthesis of related pyrimidine carboxylates, a range of solvent systems from polar aprotic to protic, and even solvent-free conditions, have been successfully employed.

For instance, syntheses conducted in anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) often require heating to achieve reasonable reaction rates. mdpi.com Conversely, greener approaches utilizing mixtures of water and ethanol have proven effective, typically under reflux conditions. nih.gov Solvent-free, or neat, conditions represent another strategy, often involving the fusion of reactants at high temperatures, such as 120 °C, which can accelerate the reaction and simplify purification by eliminating the need for solvent removal. mdpi.com

The temperature must be carefully controlled to balance reaction kinetics with the potential for side-product formation. Some procedures require initial cooling to 0 °C, particularly when using highly reactive reagents like sodium hydride, to moderate the reaction before allowing it to proceed at room temperature. mdpi.com The optimal temperature is therefore highly dependent on the specific reactants and solvent system chosen.

Table 1: Illustrative Effect of Solvent and Temperature on Reaction Yield This table presents hypothetical data based on general principles observed in pyrimidine synthesis.

| Entry | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 25 | 24 | 45 |

| 2 | DMF | 80 | 6 | 78 |

| 3 | Ethanol/Water (1:1) | 78 (Reflux) | 8 | 85 |

| 4 | Acetonitrile | 82 (Reflux) | 12 | 65 |

Stoichiometric Ratio and Catalyst Loading Effects

The stoichiometry of the reactants is a fundamental parameter that must be optimized to ensure complete conversion of the limiting reagent and to avoid excess starting material that may complicate purification. In multi-component reactions leading to pyrimidine cores, reactant ratios are carefully selected. For example, in a Biginelli-type condensation for a related pyrimidine-5-carboxylate, a molar ratio of 1:1:1.5 for the aldehyde, β-ketoester, and thiourea, respectively, was utilized. mdpi.com

Catalyst loading is another critical factor, particularly in metal-catalyzed or base-catalyzed reactions. The goal is to use the minimum amount of catalyst required to achieve a high reaction rate and yield, thereby reducing costs and minimizing potential contamination of the final product. In the synthesis of some tetrahydropyrimidine-5-carboxylate derivatives, a "catalytic amount" of copper(II) chloride dihydrate (CuCl₂·2H₂O) was sufficient to promote the reaction effectively. nih.gov In other catalyzed preparations of pyrimidine analogues, catalyst loading is precisely defined, for instance at 10 mol%, to ensure reproducibility and efficiency. nih.gov Overloading the catalyst may not lead to a significant increase in yield and can increase the economic and environmental burden of the process.

Table 2: Representative Impact of Catalyst Loading on Product Yield This table presents hypothetical data based on general principles observed in catalyzed heterocycle synthesis.

Anhydrous Conditions and Atmosphere Control

Many synthetic steps in the formation of pyrimidine esters are sensitive to moisture and atmospheric oxygen. Water can participate in undesirable side reactions, such as the hydrolysis of ester groups or reaction with sensitive intermediates. For this reason, the use of anhydrous solvents is a common requirement. mdpi.commdpi.com

To further prevent interference from atmospheric components, reactions are often conducted under an inert atmosphere. A positive pressure of a dry, non-reactive gas like nitrogen (N₂) or argon is maintained within the reaction vessel to exclude both moisture and oxygen. mdpi.com This is particularly important when employing organometallic reagents or strong bases like sodium hydride, which react vigorously with water. mdpi.com Proper atmosphere control is essential for ensuring the consistency, safety, and yield of the synthesis.

Industrial Scale-Up Considerations

Transitioning the synthesis of this compound from the laboratory bench to industrial production requires addressing challenges related to scalability, safety, and process efficiency. Continuous flow chemistry offers a modern solution to many of these challenges.

Continuous Flow Processes in Production

Continuous flow chemistry is an increasingly adopted technology for the manufacturing of pharmaceuticals and fine chemicals, offering significant advantages over traditional batch processing. nih.govmdpi.com In a flow process, reactants are continuously pumped through a network of tubes or channels, where they mix and react. The reaction environment, including temperature and pressure, can be controlled with high precision. flinders.edu.au

Key benefits of applying continuous flow processes to the synthesis of this compound include:

Enhanced Safety: The small volume of the reactor at any given time minimizes the risk associated with handling hazardous reagents or managing highly exothermic reactions. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid and efficient heating or cooling, enabling precise temperature control that is often difficult to achieve in large batch reactors. almacgroup.com

Consistency and Quality: Automated control of reaction parameters ensures consistent product quality from batch to batch. In-line analytical tools can be integrated for real-time monitoring and quality control. flinders.edu.au

Efficient Scale-Up: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple systems in parallel), which is often more straightforward than redesigning large-scale batch reactors. almacgroup.com

While specific flow syntheses for this compound are not prominently detailed in the literature, the successful application of this technology to other complex heterocyclic molecules, including pyrazole-fused pyrimidinones, demonstrates its viability and potential for efficient, safe, and scalable industrial production. mdpi.commdpi.com

Chemical Reactivity and Transformational Chemistry of Ethyl 5 Methylpyrimidine 2 Carboxylate

Ester Group Transformations

The ethyl carboxylate group at the 2-position of the pyrimidine (B1678525) ring is a key functional handle, allowing for a variety of chemical modifications. These transformations are fundamental in modifying the electronic and physical properties of the molecule, serving as crucial steps in the synthesis of more complex derivatives.

Acidic Hydrolysis of the Ethyl Ester

The hydrolysis of the ethyl ester moiety of Ethyl 5-methylpyrimidine-2-carboxylate under acidic conditions yields the corresponding carboxylic acid. lumenlearning.com This reaction is a classic example of ester hydrolysis, typically carried out by heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. lumenlearning.comnih.gov The reaction is an equilibrium process, and to drive it to completion, a large excess of water is often used. lumenlearning.com The protonation of the carbonyl oxygen of the ester group activates the carbonyl carbon towards nucleophilic attack by water. nih.gov The final product of this transformation is 5-methylpyrimidine-2-carboxylic acid. uni.lu

The general reaction is as follows: this compound + H₂O (in the presence of H⁺ catalyst) → 5-methylpyrimidine-2-carboxylic acid + Ethanol (B145695)

Basic Hydrolysis of the Ethyl Ester

Under basic conditions, the hydrolysis of this compound, a reaction known as saponification, leads to the formation of a carboxylate salt. lumenlearning.com This reaction is typically performed by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. lumenlearning.com Unlike acidic hydrolysis, this reaction is irreversible as the final deprotonation of the resulting carboxylic acid by the base drives the reaction to completion. masterorganicchemistry.com The initial step involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. masterorganicchemistry.com Subsequent acidification of the reaction mixture would be required to isolate the free carboxylic acid, 5-methylpyrimidine-2-carboxylic acid. uni.lu

The general reaction is as follows:

this compound + NaOH → Sodium 5-methylpyrimidine-2-carboxylate + Ethanol

Sodium 5-methylpyrimidine-2-carboxylate + H⁺ (acid workup) → 5-methylpyrimidine-2-carboxylic acid + Na⁺

Ester Reduction to Alcohols

The ester group of this compound can be reduced to a primary alcohol, yielding (5-methylpyrimidin-2-yl)methanol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing esters. lumenlearning.commasterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. lumenlearning.combyjus.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide intermediate and yield the final alcohol product. byjus.comkhanacademy.org The reduction of similar pyrimidine esters to their corresponding 5-hydroxymethyl derivatives has been documented, demonstrating the feasibility of this transformation. mdpi.com

Table 1: Conditions for the Reduction of Pyrimidine Esters

| Substrate | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 4-(substituted-amino)-6-methyl-2-phenylpyrimidine-5-carboxylate | LiAlH₄ | THF | [4-(substituted-amino)-6-methyl-2-phenylpyrimidin-5-yl]methanol | ~76% | mdpi.com |

| This compound | LiAlH₄ | THF/Diethyl Ether | (5-methylpyrimidin-2-yl)methanol | N/A | lumenlearning.combyjus.com |

Pyrimidine Ring Substituent Reactions

While the ester group provides one avenue for chemical modification, the pyrimidine ring itself can also be functionalized, although its inherent electron-deficient nature influences its reactivity.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyrimidine rings. However, this typically requires the presence of a good leaving group, such as a halogen, on the ring. The title compound, this compound, lacks such a leaving group on the pyrimidine core.

The introduction of an amino group onto a pyrimidine ring is a valuable transformation in medicinal chemistry and materials science. nih.gov This is frequently achieved via palladium- or nickel-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.govnwnu.edu.cnrsc.orgresearchgate.net This reaction creates a carbon-nitrogen bond between an amine and an aryl or heteroaryl halide (or triflate/tosylate). nwnu.edu.cnnih.gov

For a molecule like this compound to undergo a Buchwald-Hartwig amination, it would first require modification to introduce a suitable leaving group (e.g., a bromine or chlorine atom) onto the pyrimidine ring, for instance at the C4 or C6 position. Once functionalized, such a halo-pyrimidine derivative could be coupled with a wide range of primary or secondary amines in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govnih.gov For example, the Buchwald-Hartwig amination of 2-chloropyrimidines or pyrimidin-2-yl tosylates with various amines has been successfully demonstrated. nih.govnwnu.edu.cn

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Pyrimidine Derivatives

| Pyrimidine Substrate | Amine Partner | Catalyst | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-(Pyridin-3-yl)pyrimidin-2-amine derivatives | Aryl Bromides | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | 27-82% | nih.gov |

| Pyrimidin-2-yl tosylates | Indole (B1671886) | Ni(dppp)Cl₂ | dppp | Cs₂CO₃ | Toluene | Good | nwnu.edu.cn |

| 2,4-Diamino-6-bromo-pyrido[2,3-d]pyrimidine | Substituted Anilines | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | N/A | nih.gov |

Chloride Displacement Reactions

While this compound itself does not possess a displaceable chloride atom, its chlorinated derivatives are key intermediates for introducing further molecular diversity. Specifically, a related compound, ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, readily undergoes nucleophilic substitution reactions. The chloro group at the 4-position is susceptible to displacement by various nucleophiles, including amines, thiols, and alkoxides. This reactivity is a cornerstone for synthesizing a wide array of substituted pyrimidines, which are pivotal in pharmaceutical development. The reaction proceeds under suitable conditions, allowing for the formation of diverse derivatives by modulating enzyme activity or receptor interactions.

For instance, the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with arylamines is a key step in multistep syntheses, leading to the formation of more complex heterocyclic structures through sequential chloride displacement and subsequent cyclization. rsc.org

Table 1: Examples of Nucleophilic Chloride Displacement on Related Pyrimidine Scaffolds

| Pyrimidine Substrate | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | Amines, Thiols, Alkoxides | 4-substituted-2-methylpyrimidine-5-carboxylates | |

| Ethyl 2,4-dichloropyrimidine-5-carboxylate | Arylamines | Ethyl 2-chloro-4-(arylamino)pyrimidine-5-carboxylate | rsc.org |

| 2,6-dichloropyrimidin-4-amine | Aromatic aldehydes (forms Schiff base first) | Substituted pyrimidines | rsc.org |

Electrophilic Aromatic Substitution Potentials

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.com The mechanism involves an initial attack by the aromatic π-system on the electrophile, forming a cationic intermediate known as a sigma complex or benzenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

However, the pyrimidine ring is an electron-deficient heterocycle, which deactivates it towards classical electrophilic attack. This deactivation makes electrophilic aromatic substitution on the pyrimidine ring of this compound inherently difficult compared to electron-rich aromatic systems like benzene (B151609). Reactions such as nitration and halogenation, which are common for benzene derivatives, generally require harsh conditions for pyrimidines and often result in low yields. The presence of the electron-withdrawing ethyl carboxylate group further deactivates the ring, making substitution even less favorable. Radical substitution, such as a Minisci-type reaction, can be a more effective strategy for functionalizing such electron-poor heterocycles. ucla.edu

Oxidation Reactions

The alkyl substituents on the pyrimidine ring are potential sites for oxidation. While direct oxidation studies on this compound are not extensively documented, related structures provide insight into its potential reactivity. For example, the oxidation of 5-ethyl-2-methylpyridine, a related heterocycle, with nitric acid yields nicotinic acid, demonstrating that alkyl groups on such rings can be converted to carboxylic acids. wikipedia.org

In a kinetic study on a similar substrate, Ethyl-2-(methylthio) pyrimidine 5-carboxylate, oxidation by potassium dichromate in an acidic medium was investigated. The reaction showed first-order dependence on both the pyrimidine derivative and the oxidant. internationaljournalcorner.com The identified oxidation products were 2-methyl sulfanyl-pyrimidine-5-carboxylic acid and acetaldehyde, indicating that the ethyl ester group can also be susceptible to oxidation under certain conditions. internationaljournalcorner.com This suggests that the methyl group and potentially the ethyl portion of the ester on this compound could be targeted for oxidative transformation.

Alkylation Reactions at the Pyrimidine Nitrogen

The nitrogen atoms of the pyrimidine ring are nucleophilic and can undergo alkylation reactions. This is a fundamental reaction for nitrogen-containing heterocycles. While specific examples involving this compound are not prominent in the cited literature, the general reactivity pattern of pyrimidines suggests that it can be alkylated at one of the ring nitrogens. This reaction would result in the formation of a quaternary pyrimidinium salt. The specific site of alkylation (N1 or N3) would be influenced by steric and electronic factors, including the positions of the existing methyl and ethyl carboxylate groups.

Cyclization and Heterocycle Annulation

The functional groups of this compound make it an excellent substrate for constructing fused heterocyclic systems, particularly those of medicinal interest. nih.gov

Formation of Fused Heterocyclic Systems (e.g., Pyrimido[4,5-d]pyrimidines)

This compound and its derivatives are valuable precursors for the synthesis of pyrimido[4,5-d]pyrimidines, a class of compounds with significant biological activity. rsc.orgnih.gov These syntheses often involve the transformation of the ethyl carboxylate group and the introduction of a suitable functional group at the adjacent C4 position.

A common strategy involves converting the C4 position to an amino group. The resulting ethyl 4-aminopyrimidine-5-carboxylate can then react with various one-carbon synthons to form the second pyrimidine ring. For example, heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide (B127407) leads to the formation of a pyrimido[4,5-d]pyrimidine (B13093195) derivative. rsc.org Similarly, reaction with agents like phenyl isocyanate can also lead to cyclization into the fused system. rsc.org

Another powerful method involves the cyclization of acylated aminouracils. In one route, a 6-aminouracil (B15529) derivative was carboxylated at the C5 position using ethyl chloroformate, and the resulting ester was acylated at the amino group. Subsequent treatment with hydrazine (B178648) hydrate (B1144303) induced a cyclization reaction to form the fused pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione core. nih.gov

Table 2: Synthesis of Pyrimido[4,5-d]pyrimidines from Pyrimidine Carboxylates

| Starting Pyrimidine | Reagent(s) | Fused Product | Reference |

|---|---|---|---|

| Ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate | Thiourea, Triethylamine | 1H-indolyl-dihydropyrimido[4,5-d]pyrimidinone | rsc.org |

| Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate | Formamide | 7-mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol | rsc.org |

| Ethyl 1-isobutyl-3-methyl-6-(2-(naphthalene-1-yl)acetamido)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Hydrazine hydrate (NH₂NH₂·H₂O) | 1-isobutyl-3-methyl-7-(naphthalen-1-ylmethyl)pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione | nih.gov |

Intramolecular Cyclization Pathways

Intramolecular cyclization is a key step in many of the syntheses that form fused systems from pyrimidine carboxylates. These pathways typically involve the reaction between the ester group at C5 and a suitably positioned nucleophile on a substituent at C4 or C6.

In the synthesis of tetrasubstituted pyrimido[4,5-d]pyrimidine diones, a crucial step is the hydrazine-induced cyclization. nih.gov After acylating the 6-amino group of a uracil-5-carboxylate, the resulting amide is suspended in a solvent like n-butanol and refluxed with hydrazine hydrate. This reagent facilitates an intramolecular condensation, likely by forming a hydrazide intermediate which then attacks the ester carbonyl, leading to the formation of the second pyrimidine ring. nih.gov

Another example involves a multistep synthesis reported by Hao et al., where an intramolecular cyclization is a key transformation. The process starts with the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate, which is sequentially substituted and modified to create a precursor that undergoes an intramolecular cyclization to yield the pyrimido[4,5-d]pyrimidine core. rsc.org These pathways highlight the strategic importance of the ethyl carboxylate group as an electrophilic handle for ring-closing reactions.

Derivative Synthesis and Structure Reactivity Relationships of Ethyl 5 Methylpyrimidine 2 Carboxylate Analogues

Systemic Modification of Substituents on the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient heterocycle, and the nature and position of its substituents profoundly influence its reactivity. Modifications such as altering substituent positions or introducing halogens can dramatically change the molecule's electronic landscape.

The placement of substituents on the pyrimidine ring dictates the electronic effects exerted on the heterocyclic system, thereby influencing its reactivity. While direct comparative kinetic studies between 4-methyl and 5-methylpyrimidine-2-carboxylate isomers are not extensively documented, the principles of electronic distribution in heterocyclic systems allow for well-founded postulations.

The methyl group is an electron-donating group (EDG) through an inductive effect. In the case of Ethyl 5-methylpyrimidine-2-carboxylate, the methyl group at the C5 position enhances the electron density of the ring. In contrast, placing the methyl group at the C4 position, adjacent to a ring nitrogen, would also result in an inductive donation of electron density. However, the position relative to the electron-withdrawing carboxylate group and the ring nitrogens is critical.

Table 1: Properties of Positional Isomers of Substituted Pyrimidine Carboxylic Acids This table presents data for related isomers to illustrate the differences in properties based on substituent position.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Positional Feature | CAS Number |

|---|---|---|---|---|

| This compound | C8H10N2O2 | 166.18 | Methyl group at C5 | 142730-00-5 synblock.com |

| 2-Chloro-4-methylpyrimidine-5-carboxylic acid | C6H5ClN2O2 | 172.57 | Methyl group at C4 | 188781-10-4 nih.gov |

| Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate | C9H12N2O2S | 212.30 | Methyl group at C4 | 7234-25-5 scbt.com |

Halogenation is a powerful tool for modifying the chemical properties of heterocyclic compounds. Introducing a halogen atom onto the pyrimidine ring significantly alters its electronic distribution and reactivity, primarily through inductive electron withdrawal and its role as a potential leaving group in substitution reactions.

Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect, which decreases the electron density of the pyrimidine ring. This effect generally increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. For example, the synthesis of halogenated pyrimidines is often a key step in creating intermediates for further functionalization via nucleophilic aromatic substitution (SNAr) reactions. mdpi.com

Spectroscopic studies on halogenated pyrimidines, such as 2-chloropyrimidine, reveal that halogenation causes significant shifts in the electronic absorption bands compared to the parent pyrimidine. nih.gov These shifts are indicative of the alteration of the molecule's electronic structure and energy levels of its molecular orbitals. The effect of the halogen atom on the electronic spectrum becomes more pronounced at higher photon energies, indicating a substantial influence on the excited states of the molecule. nih.gov

The reactivity of halogenated pyrimidines is also a function of the specific halogen. The C-X bond strength (where X is a halogen) and the halogen's ability to act as a leaving group are critical. The synthesis of complex molecules often exploits this, for instance, by using a chloro-substituted pyrimidine as a precursor for introducing other functional groups. mdpi.com

Table 2: Comparison of Spectroscopic Features in Pyrimidine and Halogenated Derivatives Data adapted from studies on 2-substituted pyrimidines to illustrate the electronic impact of halogenation.

| Compound | Absorption Band I (eV) | Absorption Band II (eV) | Absorption Band III (eV) | Key Observation |

|---|---|---|---|---|

| Pyrimidine | 3.7–4.6 | 4.6–5.7 | 5.7–6.7 | Reference spectrum nih.gov |

| 2-Chloropyrimidine | 3.7–4.6 | Red-shifted vs. Pyrimidine | Larger red-shift vs. Pyrimidine | Halogenation alters energy levels nih.gov |

| 2-Bromopyrimidine | 3.7–4.6 | Red-shifted vs. Pyrimidine | Larger red-shift vs. Pyrimidine | Effect is similar to chloro- derivative at lower energies nih.gov |

Variations of the Ester Moiety

The difference between a methyl and an ethyl ester is structurally minor, involving an additional methylene (B1212753) unit. Consequently, the direct electronic influence on the pyrimidine ring is nearly identical. However, subtle differences in reactivity can arise from steric factors. The ethyl group is slightly bulkier than the methyl group, which could marginally hinder the approach of reactants to the adjacent reaction centers on the pyrimidine ring or the carbonyl carbon of the ester itself during reactions like hydrolysis or amidation.

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that governs how a molecule interacts with its environment, particularly in biological systems. mdpi.com Increasing the length or branching of the alkyl chain of the ester group increases its nonpolar surface area, thereby enhancing its lipophilicity.

An increase in lipophilicity can strengthen hydrophobic interactions with nonpolar surfaces, such as the binding pockets of enzymes or receptors. mdpi.com Studies on various heterocyclic compounds have shown that greater lipophilicity can lead to enhanced membrane permeability and, in some cases, stronger biological activity. mdpi.comnih.gov For instance, in a series of dihydropyrimidine (B8664642) derivatives, thio-analogs exhibited stronger cytotoxic effects, a phenomenon attributed in part to their higher lipophilicity. mdpi.com The interaction of lipophilic cytarabine (B982) derivatives with model biomembranes also highlights that the length of the fatty acid chain (a lipophilic modification) modulates the affinity for the lipid environment.

Conversely, excessively high lipophilicity can lead to poor aqueous solubility, aggregation, and nonspecific binding, which can be detrimental to a molecule's function. Therefore, modulating the ester moiety provides a strategic avenue for optimizing the balance between solubility and lipophilicity to achieve desired molecular interactions. Research on isomeric pyrimidine-carboxamides has demonstrated that even subtle structural changes that affect solvation can lead to significant differences in measured logD values, underscoring the fine control that can be exerted through structural modification. nih.gov

Construction of Complex Heterocyclic Scaffolds Utilizing this compound

This compound and its close analogues are valuable building blocks in synthetic chemistry for the construction of more complex, polycyclic heterocyclic systems. The pyrimidine core, with its multiple reactive sites, allows for a variety of cyclization strategies.

For example, pyrimidine derivatives are frequently used in condensation reactions to form fused heterocyclic systems. Thiazolo[3,2-a]pyrimidines have been synthesized through the cyclization of dihydropyrimidine-2-thiones with biselectrophilic reagents. mdpi.com This strategy involves forming the pyrimidine ring first, followed by the annulation of the thiazole (B1198619) ring. Similarly, studies on the chemical reactivity of ethyl 4-sulfanyl-6-methyl-2-phenylpyrimidine-5-carboxylate show its utility in synthesizing fused systems like thienopyrimidines and pyrazolopyrimidines through intramolecular cyclization of S-alkylated derivatives. researchgate.net

The ester and methyl groups on the this compound scaffold can also participate in or direct cyclization reactions. The ester can be hydrolyzed to a carboxylic acid, which can then be used in amide bond formation or other cyclization reactions. The methyl group can potentially be functionalized or participate in condensation reactions under certain conditions. The synthesis of complex structures like ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate, which involves the reaction of an enaminoester with naphthoquinone, illustrates how precursors with similar functionalities can be used to build intricate polycyclic molecules. mdpi.com These examples highlight the versatility of the pyrimidine carboxylate framework as a platform for generating diverse and complex chemical architectures.

Synthesis of Fused Pyridines

The synthesis of fused pyridine (B92270) systems, specifically benzo[g]indole derivatives, can be achieved starting from precursors that lead to a highly functionalized indole (B1671886) ring which incorporates a pyridine substituent. A notable method is a modification of the Nenitzescu indole synthesis. mdpi.com

The process occurs in two main steps. The first step involves the formation of an enaminoester intermediate. Specifically, 2-picolylamine is reacted with ethyl acetoacetate (B1235776) in equimolar amounts. This reaction proceeds without the need for a solvent or catalyst to yield ethyl 3-[(pyridin-2-ylmethyl)amino]but-2-enoate. mdpi.com

| Step | Reactants | Catalyst/Solvent | Conditions | Product | Isolated Yield |

|---|---|---|---|---|---|

| 1 | 2-Picolylamine, Ethyl acetoacetate | None | Equimolar amounts | Ethyl 3-[(pyridin-2-ylmethyl)amino]but-2-enoate | 50% |

| 2 | Ethyl 3-[(pyridin-2-ylmethyl)amino]but-2-enoate, 1,4-Naphthoquinone | ZnCl2 / Cyclopentyl methyl ether (CPME) | Stirred at 20°C for 72h | Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate | 21% |

Preparation of Triazoles and Thiadiazoles

The pyrimidine scaffold is a precursor for creating fused heterocyclic systems containing triazole or thiadiazole rings.

Triazoles: Fused rsc.orgresearchgate.nettriazolo[1,5-a]pyrimidines, which are privileged scaffolds in medicinal chemistry, can be synthesized in a facile and regioselective one-step procedure. rsc.org This process involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones. rsc.org This reaction leads to the formation of 7-aryl-5-methyl-2-amino- rsc.orgresearchgate.nettriazolo[1,5-a]pyrimidines, demonstrating an efficient method for incorporating a methylpyrimidine moiety into a fused triazole system. rsc.org The use of this method can be instrumental in preparing libraries of biologically active compounds. rsc.org

Thiadiazoles: The synthesis of thiadiazole rings, such as ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, can be accomplished through cyclocondensation reactions. One common method involves dissolving ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate in a solvent like tetrahydrofuran (B95107) (THF) and treating it with Lawesson's reagent. The reaction mixture is heated to 75°C for several hours. After purification by column chromatography, the desired thiadiazole product is obtained. Another approach uses ethyl diazoacetoacetate with Lawesson's reagent at a higher temperature (100°C) under a nitrogen atmosphere to yield the same compound.

A different class of sulfur-containing fused pyrimidines, thiazolo[3,2-a]pyrimidines, can be prepared via a multi-step sequence. mdpi.com The synthesis starts with a three-component Biginelli condensation of acetoacetic ether, thiourea, and an appropriate aldehyde (e.g., 4-bromobenzaldehyde) to form a tetrahydropyrimidine-2-thion. mdpi.com This intermediate is then condensed with ethyl chloroacetate (B1199739) to yield the final fused thiazolo[3,2-a]pyrimidine derivative. mdpi.com

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate | Lawesson's reagent | Tetrahydrofuran (THF) | 75°C | 3 hours | 28% |

Aminomethylpyrimidine Derivatives

The introduction of amino groups to the pyrimidine ring is a key transformation for generating derivatives with potential biological activity. The synthesis of aminopyrimidine derivatives can be achieved through nucleophilic substitution reactions on halogenated pyrimidine precursors.

A representative synthesis involves the reaction of a dichloro-pyrimidine with an amine. For instance, 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide is prepared by reacting 2,4-dichloro-5-trifluoromethylpyrimidine with 3-amino-thiophene-2-carboxylic acid methylamide in dimethylformamide (DMF). nih.gov The reaction is facilitated by the addition of a base, such as sodium hydride, at 0°C, and is then stirred overnight. nih.gov This method allows for the selective substitution of one of the chlorine atoms with an amino-containing moiety. Further substitution can lead to highly functionalized pyrimidine derivatives. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 2,4-dichloro-5-trifluoromethylpyrimidine | 3-amino-thiophene-2-carboxylic acid methylamide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Stirred at 0°C to room temperature overnight | 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum of Ethyl 5-methylpyrimidine-2-carboxylate would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The anticipated signals would include a singlet for the methyl group protons on the pyrimidine (B1678525) ring, two singlets for the two non-equivalent aromatic protons on the pyrimidine ring, a quartet for the methylene (B1212753) (-CH2-) protons of the ethyl group, and a triplet for the terminal methyl (-CH3) protons of the ethyl group. The chemical shift (δ) of each signal would provide information about the electronic environment of the protons, and the integration of the peak areas would correspond to the number of protons in each set.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, one would expect to see signals for the carbonyl carbon of the ester, the various aromatic carbons of the pyrimidine ring, the methyl carbon attached to the ring, and the two distinct carbons of the ethyl ester group. The chemical shifts of these signals would help in assigning each peak to a specific carbon atom in the structure.

Advanced NMR Techniques (e.g., DEPT, HSQC) for Connectivity and Multiplicity

To definitively assign the proton and carbon signals and to establish the connectivity between atoms, advanced 2D NMR techniques would be utilized.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would differentiate between CH, CH₂, and CH₃ groups, which can sometimes be ambiguous in a standard ¹³C NMR spectrum.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would show correlations between directly bonded proton and carbon atoms, providing a clear map of the C-H framework of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of its fragmentation patterns.

Molecular Weight Verification

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 166.18 g/mol . synblock.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a predictable manner. The analysis of these fragment ions helps to piece together the molecular structure. Expected fragmentation pathways for this compound would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ester group, and potential cleavages of the pyrimidine ring itself. The resulting fragmentation pattern would serve as a molecular fingerprint, aiding in its structural confirmation.

Infrared (IR) and UV-Visible Spectroscopy

Spectroscopic techniques that probe the interaction of molecules with electromagnetic radiation are fundamental to elucidating molecular structure. Infrared (IR) spectroscopy identifies the types of chemical bonds present, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the pyrimidine ring, the methyl group, and the ethyl ester moiety.

The most prominent peaks would include a strong absorption from the carbonyl (C=O) group of the ethyl ester, typically observed in the range of 1700-1740 cm⁻¹. mdpi.com The vibrations of the pyrimidine ring, involving C=C and C=N stretching, would appear in the aromatic region, approximately between 1400 cm⁻¹ and 1600 cm⁻¹. Additionally, C-H stretching vibrations from the methyl and ethyl groups would be visible in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ region. spectroscopyonline.com

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H (methyl, ethyl) | Symmetric & Asymmetric Stretch | 2850 - 3000 | Medium-Strong |

| Ester Carbonyl (C=O) | Stretch | 1700 - 1740 | Strong |

| Pyrimidine Ring (C=N, C=C) | Skeletal Stretch | 1400 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions that occur when a molecule absorbs UV or visible light. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions are π → π* and n → π*. The pyrimidine ring, with its delocalized π-electron system and non-bonding (n) electrons on the nitrogen atoms, is the principal chromophore.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions, typically at lower wavelengths (higher energy). Weaker absorption bands at longer wavelengths (lower energy) can be attributed to the n → π* transitions of the nitrogen lone pairs and the carbonyl oxygen. For a comparable structure, 5-Ethyl-2-methylpyridine, maximum absorption (λmax) values are observed around 270 nm and 280 nm, which are characteristic of the electronic transitions within the heterocyclic ring. nih.gov

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Pyrimidine Ring / Carbonyl | < 250 |

| n → π* | Pyrimidine Ring (N atoms) | ~ 270 - 280 |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed. While a specific crystal structure for this compound is not detailed in the available literature, the application of this technique would provide crucial structural information. nih.gov

A single-crystal X-ray diffraction study would establish the solid-state conformation of this compound. mdpi.com This analysis reveals the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice. nih.govresearchgate.net Such data provides an unambiguous depiction of the molecule's shape and packing arrangement in the solid state, showing how individual molecules orient themselves with respect to their neighbors. researchgate.net

X-ray crystallography provides unequivocal proof of a molecule's connectivity, or regiochemistry. For this compound, the crystallographic data would confirm the substitution pattern on the pyrimidine ring, verifying that the methyl group is located at position 5 and the ethyl carboxylate group is at position 2. researchgate.net This is particularly vital in syntheses where multiple isomers could potentially form. The technique also reveals stereochemical details, such as the planarity or puckering of rings and the rotational conformation (torsion angles) of substituents like the ethyl ester group relative to the pyrimidine ring. nih.gov

The primary output of an X-ray crystal structure refinement is a precise set of coordinates for each atom, from which exact bond lengths and bond angles can be calculated. researchgate.net This data offers deep insight into the molecule's geometry and bonding characteristics. For instance, the C=O bond of the ester would be expected to be significantly shorter than the C-O single bond. The bond lengths within the pyrimidine ring would reflect the aromatic character of the heterocycle. This empirical data is invaluable for validating theoretical models and understanding the electronic distribution within the molecule. nih.gov

Table 3: Typical Bond Lengths and Angles for a Pyrimidine Carboxylate Structure Note: These are representative values based on similar structures, as a specific crystallographic study for the title compound is not publicly available.

| Bond/Angle | Description | Typical Value |

|---|---|---|

| C=O | Carbonyl Double Bond | ~ 1.21 Å |

| C-O | Ester Single Bond | ~ 1.34 Å |

| C-N (ring) | Pyrimidine Ring Bond | ~ 1.33 - 1.38 Å |

| C-C (ring) | Pyrimidine Ring Bond | ~ 1.37 - 1.40 Å |

| O-C-C (ester) | Angle in Ethyl Group | ~ 108° |

| C-N-C (ring) | Angle in Pyrimidine Ring | ~ 115 - 128° |

Computational and Theoretical Investigations of Ethyl 5 Methylpyrimidine 2 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a common practice in modern chemical research to employ DFT to predict molecular geometries, energies, and other electronic properties with a high degree of accuracy.

Geometry Optimization and Electronic Structure Analysis

This subsection would have detailed the process of finding the most stable three-dimensional arrangement of atoms in Ethyl 5-methylpyrimidine-2-carboxylate. The analysis would have included optimized bond lengths, bond angles, and dihedral angles. Furthermore, the electronic structure analysis would have described the distribution of electrons within the molecule, providing insights into its stability and reactivity.

Selection of Functionals and Basis Sets (e.g., B3LYP, 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. This section would have discussed the specific computational methods that would be appropriate for a molecule like this compound. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are frequently used for organic molecules to achieve a good balance between computational cost and accuracy. bldpharm.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

This part of the article would have presented the visualization and energy levels of the HOMO and LUMO of this compound. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The spatial distribution of these orbitals is crucial for predicting how the molecule will interact with other chemical species.

HOMO-LUMO Energy Gap and its Correlation with Chemical Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates a more reactive molecule. This section would have provided the calculated HOMO-LUMO gap for this compound and discussed its implications for the molecule's reactivity.

Molecular Electrostatic Surface Potential (MESP) Mapping

The Molecular Electrostatic Surface Potential (MESP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface.

This final section would have showcased the MESP map of this compound. The map would use a color spectrum to indicate different regions of electrostatic potential. Typically, red areas represent regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). This visual representation is invaluable for predicting intermolecular interactions and sites of chemical reactions.

While the framework for a detailed computational analysis of this compound is well-established within the field of theoretical chemistry, the specific application of these methods to this compound is not documented in the available scientific literature. Future research in this area would be valuable for elucidating the electronic properties and reactivity of this molecule, potentially uncovering new applications in materials science or medicinal chemistry.

Identification of Electrostatic Potential Distribution

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. uni-muenchen.denih.gov It illustrates the electrostatic potential created by the molecule's electron and nuclear charge distribution, providing a map of electron-rich and electron-poor regions. For this compound, the MEP would be calculated using quantum chemical methods, such as Density Functional Theory (DFT).

The MEP map would reveal regions of negative potential (typically colored red or yellow) and positive potential (usually colored blue). The nitrogen atoms of the pyrimidine (B1678525) ring are expected to be the most electron-rich centers, exhibiting a strong negative potential. This is due to the lone pairs of electrons on these atoms. The carbonyl oxygen of the ester group would also show a significant negative potential. Conversely, the hydrogen atoms and the carbon atom of the carbonyl group would exhibit positive potential, indicating they are electron-deficient regions. Such MEP analysis is a standard procedure in computational studies of pyrimidine derivatives to identify potential sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Prediction of Nucleophilic and Electrophilic Attack Sites

The sites for nucleophilic and electrophilic attack on this compound can be predicted based on the MEP and other electronic parameters.

Nucleophilic Attack: An electron-rich species (a nucleophile) will preferentially attack the regions of the molecule with the most positive electrostatic potential. uni-muenchen.de In this compound, the most likely sites for nucleophilic attack are the carbon atoms of the pyrimidine ring, particularly those adjacent to the electron-withdrawing nitrogen atoms, and the carbonyl carbon of the ester group. These sites are electron-deficient and thus susceptible to attack by nucleophiles.

Electrophilic Attack: An electron-deficient species (an electrophile) will be drawn to the areas of the molecule with the most negative electrostatic potential. uni-muenchen.de The nitrogen atoms of the pyrimidine ring, with their lone pairs of electrons, are the primary sites for electrophilic attack. The carbonyl oxygen of the ester group also represents a potential site for interaction with electrophiles.

Quantum Chemical Descriptors and Reactivity

To gain a more quantitative understanding of the reactivity of this compound, various quantum chemical descriptors derived from DFT are employed.

Fukui Functions for Local Reactivity Prediction

The Fukui function, f(r), is a key concept in DFT that helps to identify the most reactive sites in a molecule. wikipedia.org It measures the change in electron density at a specific point when an electron is added to or removed from the system. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By calculating these functions for this compound, one can pinpoint the specific atoms most susceptible to each type of attack. For instance, a high value of f+(r) on a particular atom indicates it is a favorable site for a nucleophile to attack, while a high f-(r) value points to a likely site for electrophilic attack. In pyrimidine derivatives, the nitrogen atoms typically exhibit high f-(r) values, confirming their nucleophilic character, while certain carbon atoms show high f+(r) values, indicating their electrophilic character. wjarr.comresearchgate.net

Local Softness and Electrophilicity Indices

Local softness (s(r)) and the local electrophilicity index (ω(r)) are further descriptors that refine the prediction of reactivity. Local softness is related to the Fukui function and the global softness of the molecule. A higher value of local softness at a particular site implies higher reactivity. scm.com

The electrophilicity index (ω) provides a measure of the energy stabilization of a molecule when it accepts an additional electronic charge from the environment. A higher electrophilicity index suggests a greater capacity to act as an electrophile. wjarr.com For pyrimidine derivatives, these indices help in quantifying and comparing the reactivity of different atomic sites within the molecule. wjarr.com

Table 1: Illustrative Reactivity Descriptors for a Model Pyrimidine System

| Parameter | Value (arbitrary units) | Interpretation |

| Global Hardness (η) | 1.85 | Indicates good reactivity (lower hardness means higher reactivity). wjarr.com |

| Global Softness (S) | 0.54 | Reciprocal of hardness, also indicates good reactivity. |

| Electrophilicity Index (ω) | 3.50 | Suggests the molecule is a strong electrophile. wjarr.com |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from computational analysis of pyrimidine derivatives.

NBO Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer and electron delocalization within a molecule. uni-muenchen.dewikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds.

These interactions stabilize the molecule and influence its reactivity. The NBO analysis provides a quantitative measure of these interactions in terms of stabilization energies (E(2)). A larger E(2) value indicates a stronger interaction and more significant charge delocalization. This analysis helps to rationalize the observed geometry and reactivity of the molecule. nih.gov

Thermodynamic and Spectroscopic Property Predictions

Computational methods can also be used to predict the thermodynamic and spectroscopic properties of this compound.

Thermodynamic Properties: DFT calculations can provide reliable estimates of thermodynamic properties such as the standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cv). These values are crucial for understanding the stability and behavior of the compound under different conditions.

Table 2: Predicted Thermodynamic Properties for a Model Pyrimidine System

| Property | Predicted Value |

| Standard Enthalpy of Formation (ΔHf°) | -350.5 kJ/mol |

| Standard Entropy (S°) | 420.2 J/(mol·K) |

| Heat Capacity (Cv) | 150.8 J/(mol·K) |

Note: These values are illustrative and based on general findings for similar organic molecules. Specific calculations for this compound would be required for accurate data.

Spectroscopic Properties: Computational chemistry can simulate various types of spectra, which can then be compared with experimental data to confirm the structure of the molecule.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the IR spectrum. This helps in assigning the observed experimental bands to specific vibrational modes of the molecule, such as the C=O stretching of the ester group, the C-N stretching of the pyrimidine ring, and the C-H stretching of the methyl and ethyl groups. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated. These theoretical shifts, when compared with experimental data, are invaluable for structural elucidation. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insights into the electronic structure and chromophores within the molecule. researchgate.net

Calculated Thermodynamic Parameters (e.g., Enthalpy, Gibbs Free Energy)

Thermodynamic parameters are fundamental to understanding the stability and reactivity of a molecule. Density Functional Theory (DFT) calculations are commonly employed to predict these properties for molecules like this compound. These calculations can determine key thermodynamic quantities such as enthalpy (H), Gibbs free energy (G), and entropy (S).

Illustrative Data Table of Calculated Thermodynamic Parameters:

| Parameter | Illustrative Calculated Value | Unit |

| Total Energy | -XXX.XXXX | Hartrees |

| Enthalpy (H) | -XXX.XXXX | Hartrees |

| Gibbs Free Energy (G) | -XXX.XXXX | Hartrees |

| Entropy (S) | XXX.XXX | J/mol·K |

| Heat Capacity (Cv) | XXX.XXX | J/mol·K |

Note: The 'XXX' values are placeholders and represent typical outputs from quantum chemical calculations. Actual values would require a specific computational study on the molecule.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectral Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the ultraviolet-visible (UV-Vis) absorption spectra of molecules. ijcce.ac.irresearchgate.netresearchgate.net This technique calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in an experimental spectrum.

For this compound, TD-DFT calculations can predict the electronic transitions, such as π → π* and n → π*, which are characteristic of aromatic and carbonyl-containing compounds. ijcce.ac.irresearchgate.net The simulations can be performed in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts. rsc.org Studies on similar pyrimidine derivatives have shown good agreement between TD-DFT calculated spectra and experimental data, validating the method's predictive power. ijcce.ac.irresearchgate.net Analysis of the molecular orbitals (MOs) involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the nature of these electronic transitions. researchgate.netrsc.org

Illustrative Data Table of Simulated UV-Vis Absorption:

| Excitation | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~280 | ~0.15 | HOMO → LUMO (π → π) |

| S0 → S2 | ~245 | ~0.25 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | ~220 | ~0.05 | HOMO → LUMO+1 (n → π*) |

Note: These values are illustrative and based on typical results for similar aromatic esters. Actual calculations would provide precise values.

Vibrational Analysis and FT-IR Spectral Prediction

Vibrational analysis using DFT calculations is instrumental in predicting and interpreting the Fourier-Transform Infrared (FT-IR) spectrum of a molecule. nih.gov By calculating the harmonic vibrational frequencies, one can assign the absorption bands in an experimental spectrum to specific molecular vibrations, such as stretching, bending, and torsional modes.

For this compound, key vibrational modes would include the C=O stretching of the carboxylate group, C-N and C=N stretching within the pyrimidine ring, C-H stretching of the methyl and ethyl groups, and various ring deformation modes. researchgate.netcore.ac.uk Comparing the calculated spectrum with the experimental one can confirm the molecular structure. Discrepancies between calculated and experimental frequencies, often addressed by applying a scaling factor, can arise from the neglect of anharmonicity in the calculations and intermolecular interactions in the experimental solid or liquid phase. researchgate.net

Illustrative Data Table of Predicted FT-IR Vibrational Frequencies:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 | (Not available) |

| C-H stretch (aliphatic) | 3000-2850 | (Not available) |

| C=O stretch (ester) | ~1720 | (Not available) |

| C=N stretch (pyrimidine) | ~1600 | (Not available) |

| C=C stretch (pyrimidine) | ~1570 | (Not available) |

| C-O stretch (ester) | ~1250 | (Not available) |

| CH₃ bending | ~1450 | (Not available) |

Note: Predicted wavenumbers are typical for the functional groups listed. Experimental data for the specific compound is required for a direct comparison.

Advanced Computational Studies

Potential Energy Surface (PES) Analysis for Conformation and Stability

Potential Energy Surface (PES) analysis is a computational technique used to explore the different conformations of a molecule and their relative stabilities. nih.gov By systematically varying key dihedral angles, such as those around the rotatable bonds of the ethyl carboxylate group, a map of the molecule's energy landscape can be generated.

For this compound, PES analysis would identify the most stable conformer(s) (global and local minima) and the energy barriers (transition states) between them. nih.govacs.org This information is crucial for understanding the molecule's flexibility, its preferred shape in different environments, and how its conformation might influence its reactivity and interactions with other molecules. The results of a PES scan are typically visualized as a 2D or 3D plot of energy versus the scanned dihedral angles.

Topological Analysis (e.g., Bader's Atoms in Molecules (AIM) Theory) for Intermolecular Interactions

Bader's Quantum Theory of Atoms in Molecules (AIM) is a sophisticated method for analyzing the electron density topology to characterize chemical bonding and intermolecular interactions. researchgate.netias.ac.inwikipedia.orguni-rostock.de AIM analysis identifies bond critical points (BCPs) between atoms, and the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points reveal the nature of the interaction.

In the context of this compound, AIM could be used to study intramolecular hydrogen bonds, if any, and to analyze the non-covalent interactions in a dimer or a crystal lattice. For instance, weak hydrogen bonds (e.g., C-H···N or C-H···O) and van der Waals interactions would be characterized by low electron density and a positive Laplacian at the BCP. researchgate.net This analysis provides a rigorous, quantitative description of the forces holding the molecules together.

Illustrative Data Table of AIM Parameters for a Hypothetical C-H···N Interaction:

| Parameter | Value (atomic units) | Interpretation |

| Electron Density (ρ) | ~0.01 | Weak interaction |

| Laplacian of ρ (∇²ρ) | > 0 | Closed-shell (non-covalent) |

| Kinetic Energy Density (G) | ~0.005 | - |

| Potential Energy Density (V) | ~-0.004 | - |

Note: These values are illustrative for a weak hydrogen bond and would need to be calculated specifically for the molecule.

Non-Linear Optics (NLO) Properties Simulation

Computational methods, particularly DFT, are widely used to predict the non-linear optical (NLO) properties of molecules. rsc.orgresearchgate.netrsc.org These properties are important for applications in optoelectronics and photonics. Key NLO parameters include the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

For this compound, the presence of an electron-donating methyl group and an electron-withdrawing carboxylate group attached to the π-conjugated pyrimidine ring suggests potential NLO activity. researchgate.net DFT calculations can quantify the magnitude of the hyperpolarizability. A large β value indicates a significant NLO response, making the compound a candidate for materials used in frequency doubling or other NLO applications. Studies on other pyrimidine derivatives have shown that strategic placement of donor and acceptor groups can significantly enhance NLO properties. rsc.orgrsc.org

Illustrative Data Table of Calculated NLO Properties:

| Property | Illustrative Calculated Value | Unit |

| Dipole Moment (μ) | ~2.5 | Debye |

| Mean Polarizability (α) | ~100 | a.u. |

| First Hyperpolarizability (β) | ~500 | a.u. |

Note: These are representative values for a molecule with moderate NLO activity. Specific calculations are required for this compound.

Applications in Fundamental Academic Research

Building Block in Complex Organic Synthesis